2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group and an indole-derived hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide typically involves multiple steps. One common method includes the condensation of 4-chloro-2-methylphenol with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)propanehydrazide
- 4-chloro-2-methylphenoxyacetic acid
- 2-(4-chloro-2-methylphenoxy)-2’-ethylacetanilide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide stands out due to its unique combination of a chlorinated phenoxy group and an indole-derived hydrazide moiety
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-9-12(19)7-8-15(10)25-11(2)17(23)22-21-16-13-5-3-4-6-14(13)20-18(16)24/h3-9,11,20,24H,1-2H3 |
InChI Key |
DQZNMAGMMOZWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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